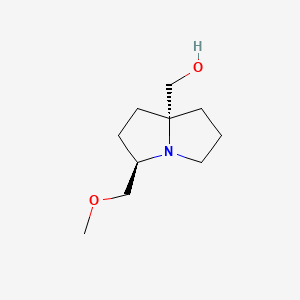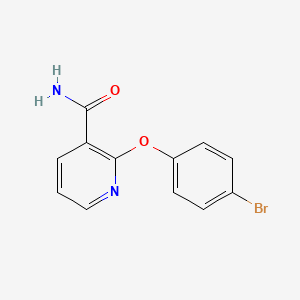
2-(4-Bromophenoxy)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Bromophenoxy)nicotinamide is an organic compound with the molecular formula C12H9BrN2O2 It is a derivative of nicotinamide, where the nicotinamide moiety is substituted with a 4-bromophenoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenoxy)nicotinamide typically involves the reaction of 4-bromophenol with nicotinoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(4-Bromophenoxy)nicotinamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The nicotinamide moiety can participate in redox reactions, although specific examples involving this compound are limited.
Coupling Reactions: The phenoxy group can engage in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF) at elevated temperatures.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate and reducing agents like sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as toluene or DMF.
Major Products Formed: The major products depend on the specific reaction. For example, nucleophilic substitution with an amine would yield a corresponding amine derivative, while coupling reactions would produce biaryl compounds.
Applications De Recherche Scientifique
2-(4-Bromophenoxy)nicotinamide has been explored for various scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly those targeting nicotinamide-related pathways.
Materials Science: The compound can be used in the design of coordination polymers and metal-organic frameworks due to its ability to coordinate with metal ions.
Biological Studies: Its derivatives have shown antibacterial and antifungal activities, making it a candidate for further biological evaluation.
Mécanisme D'action
The mechanism of action of 2-(4-Bromophenoxy)nicotinamide is not fully elucidated. it is believed to interact with nicotinamide-related pathways, potentially influencing cellular redox states and enzyme activities. The bromophenoxy group may also contribute to its biological activity by enhancing its binding affinity to specific molecular targets .
Comparaison Avec Des Composés Similaires
2-(4-Chlorophenoxy)nicotinamide: Similar structure but with a chlorine atom instead of bromine.
2-(4-Fluorophenoxy)nicotinamide: Contains a fluorine atom in place of bromine.
2-(4-Methylphenoxy)nicotinamide: Features a methyl group instead of bromine.
Uniqueness: 2-(4-Bromophenoxy)nicotinamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms are larger and more polarizable than chlorine or fluorine, potentially leading to different interactions with biological targets and reagents in chemical reactions .
Propriétés
Formule moléculaire |
C12H9BrN2O2 |
|---|---|
Poids moléculaire |
293.12 g/mol |
Nom IUPAC |
2-(4-bromophenoxy)pyridine-3-carboxamide |
InChI |
InChI=1S/C12H9BrN2O2/c13-8-3-5-9(6-4-8)17-12-10(11(14)16)2-1-7-15-12/h1-7H,(H2,14,16) |
Clé InChI |
HHCXLTODXIVUIE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(N=C1)OC2=CC=C(C=C2)Br)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



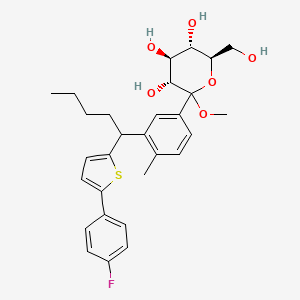
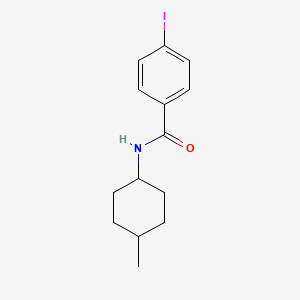
![(R)-6-Sulfamoyl-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B14898025.png)
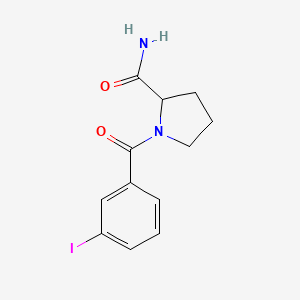
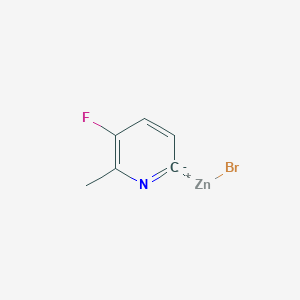
![Ethyl 5a-methyl-1,4,4a,5,5a,6-hexahydrocyclopropa[f]indazole-3-carboxylate](/img/structure/B14898040.png)

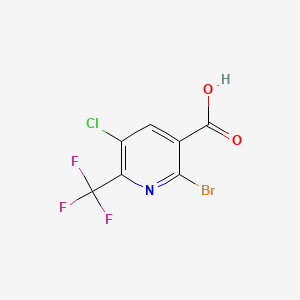

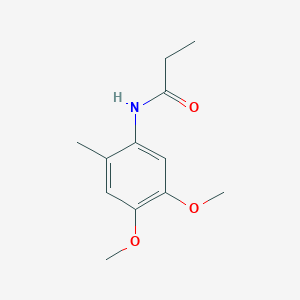
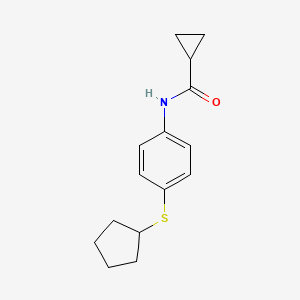
![2-[(n-Butyloxy)methyl]phenylZinc bromide](/img/structure/B14898111.png)
